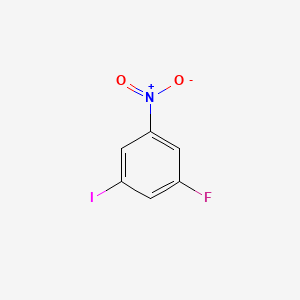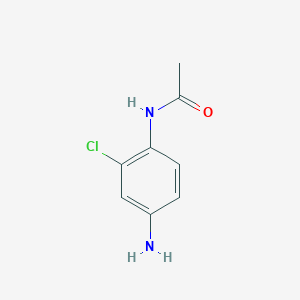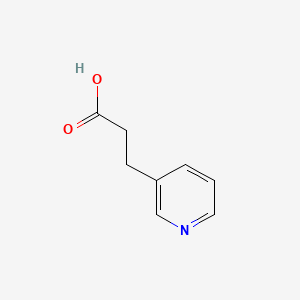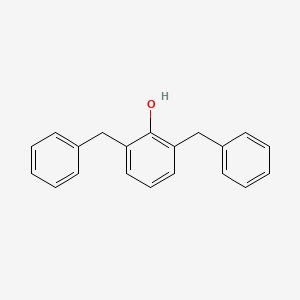
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
3-(5-methoxy-1H-indol-3-yl)propanoic acid is a small molecule that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular formula of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is C12H13NO3 . Its molecular weight is 219.24 . The InChI code is 1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
3-(5-methoxy-1H-indol-3-yl)propanoic acid is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
PPARγ Modulation for Anti-Diabetic Treatment
3-(5-methoxy-1H-indol-3-yl)propanoic acid has been identified as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in the regulation of glucose and lipid metabolism . Specifically, it has been used to design compounds with partial agonism toward PPARγ, aiming to reduce the side effects associated with full PPARγ agonists. This application is significant in the development of more effective anti-diabetic treatments.
Antioxidant Activity
Research has shown that 3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits strong antioxidant capabilities, particularly in reducing lipid peroxidation and scavenging superoxide radicals . This property is beneficial for studying oxidative stress-related conditions and developing antioxidant therapies.
Molecular Probes in Structural Biology
The ability of this compound to bind to various receptors and enzymes makes it a valuable tool in X-ray crystallography and other structural biology techniques to elucidate the molecular structure of proteins .
Mechanism of Action
Target of Action
The primary target of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
The interaction with PPARγ may lead to changes in the transcription of certain genes, influencing cellular processes such as lipid metabolism and inflammation .
Biochemical Pathways
Given its interaction with pparγ, it is likely to influence pathways related to lipid metabolism and inflammation .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
It has been suggested that the compound may have beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity and skin corrosion/irritation. It may also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZCJIWILJKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960156 | |
| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
CAS RN |
39547-16-5 | |
| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





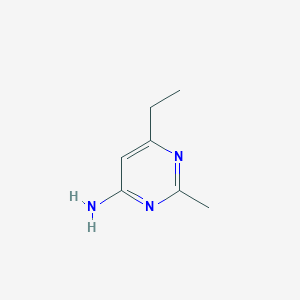
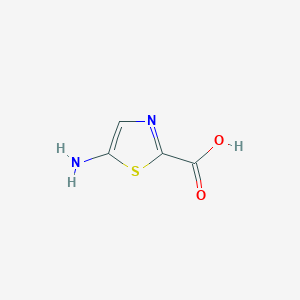
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)

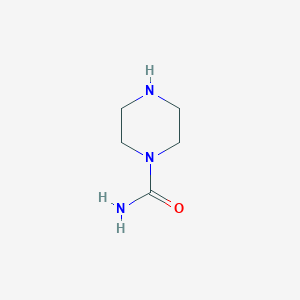

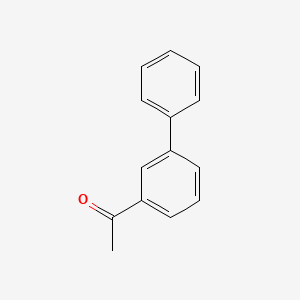
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
